1,2-Benzenedimethanol

Catalog No.
S591805
CAS No.
612-14-6
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzenedimethanol

CAS Number

612-14-6

Product Name

1,2-Benzenedimethanol

IUPAC Name

[2-(hydroxymethyl)phenyl]methanol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2

InChI Key

XMUZQOKACOLCSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CO)CO

Solubility

1.14 M

Synonyms

1,2-bis(hydroxymethyl)benzene

Canonical SMILES

C1=CC=C(C(=C1)CO)CO

Precursor for Polymers and Resins

One of the primary research areas for 1,2-benzenedimethanol is its use as a building block for polymers and resins. Its diol functionality allows it to undergo condensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively []. These polymers can possess valuable properties like good thermal stability, mechanical strength, and chemical resistance, making them suitable for various applications such as coatings, adhesives, and engineering plastics [].

1,2-Benzenedimethanol, also known as o-xylene-α,α'-diol or phthalyl alcohol, is an organic compound with the molecular formula C8H10O2C_8H_{10}O_2 and a molecular weight of approximately 138.16 g/mol. This compound features two hydroxymethyl groups attached to a benzene ring, specifically at the 1 and 2 positions. It appears as a crystalline solid with a melting point between 63-64 °C and displays a boiling point of 140 °C at a pressure of 0.8 Torr .

The compound is soluble in various organic solvents and exhibits significant biological activity, making it of interest in both industrial and research applications.

  • Skin and Eye Irritation: Direct contact with the skin or eyes can cause irritation []. Standard personal protective equipment (PPE) like gloves and safety glasses should be worn when handling the compound.
  • Dust Inhalation: Inhalation of dust particles can irritate the respiratory system. Use a fume hood when working with the compound in powder form.
Typical of alcohols, including:

  • Oxidation: It can be oxidized to form corresponding carbonyl compounds.
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Dehydration: Under acidic conditions, it may undergo dehydration to form ethers or olefins.

Additionally, it can act as a reducing agent in specific reactions, such as the Cannizzaro reaction, where it may lead to the formation of phthalic acid and other byproducts .

1,2-Benzenedimethanol exhibits notable biological properties. Studies indicate that it acts as an inhibitor for certain cytochrome P450 enzymes (CYP1A2 and CYP3A4), which are crucial for drug metabolism in humans. This inhibition suggests potential implications for drug interactions and metabolic pathways . Furthermore, its solubility profile indicates high gastrointestinal absorption potential, making it relevant for pharmacological applications.

The synthesis of 1,2-benzenedimethanol can be achieved through various methods:

  • Reduction of Phthalic Anhydride: One common method involves the reduction of phthalic anhydride using sodium borohydride in tetrahydrofuran. The process typically yields high purity with a reported yield of approximately 95% .
  • Hydrolysis of Esters: Another method includes the hydrolysis of corresponding benzenedimethyl esters under acidic or basic conditions.
  • Cannizzaro Reaction: In specific conditions, it can also be produced through the Cannizzaro reaction involving aldehydes .

1,2-Benzenedimethanol finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Plasticizers: Its properties make it suitable for use as a plasticizer in polymer formulations.
  • Cosmetics and Personal Care Products: Due to its solubility and biological activity, it is utilized in formulations for skin care products.

Research on interaction studies involving 1,2-benzenedimethanol has primarily focused on its inhibition effects on cytochrome P450 enzymes. These studies are crucial for understanding how this compound might influence the metabolism of other drugs when co-administered. The potential for drug-drug interactions highlights the importance of studying this compound in pharmacology .

Several compounds share structural similarities with 1,2-benzenedimethanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-BenzenedimethanolC8H10O2Hydroxymethyl groups at positions 1 and 3
1,4-BenzenedimethanolC8H10O2Hydroxymethyl groups at positions 1 and 4
Bisphenol AC15H16O2Contains two phenolic hydroxyl groups; used in plastics
ResorcinolC6H6O2Contains two hydroxyl groups on a benzene ring; used in dyes

While these compounds share similar functional groups or structural motifs, 1,2-benzenedimethanol is unique due to its specific position of hydroxymethyl groups on the benzene ring, which influences its chemical reactivity and biological activity distinctly compared to others listed above .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

612-14-6

Wikipedia

1,2-Benzenedimethanol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1,2-Benzenedimethanol: INACTIVE

Dates

Modify: 2023-08-15
Vo et al. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry, doi: 10.1038/nchem.1878, published online 2 March 2014 http://www.nature.com/nchem

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